Dihydrocholesterol

Beschreibung

Chemical Structure and Formula

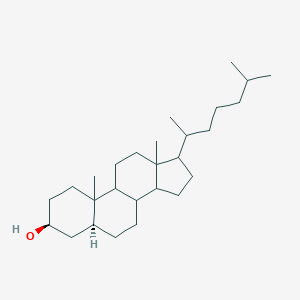

Dihydrocholesterol, systematically known as (5α)-Cholestan-3β-ol, is a saturated derivative of cholesterol. nih.gov It belongs to the cholestanoid class of steroids, characterized by a cholestane (B1235564) structure substituted with a beta-hydroxy group at the third position. nih.govchemicalbook.com The molecular formula for this compound is C27H48O, and it has a molecular weight of approximately 388.67 g/mol . nih.govclinisciences.com

Structurally, it differs from cholesterol by the absence of the double bond between the fifth and sixth carbon atoms in the steroid's B-ring. This saturation results in two possible stereoisomers at the C-5 position: 5α-cholestanol (this compound) and 5β-cholestanol (coprostanol). In this compound, the hydrogen atom at position 5 is in the alpha configuration (trans-fused A/B rings), whereas in coprostanol, it is in the beta configuration (cis-fused A/B rings). researchgate.net this compound is also known by several synonyms, including Beta-Cholestanol, Zymostanol, and 5a-Dihydrocholesterol. nih.govclinisciences.com

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder. chemicalbook.comcarlroth.com It is stable under standard conditions but is considered combustible and incompatible with strong oxidizing agents. chemicalbook.comchemsrc.com It is practically insoluble in water but shows solubility in various organic solvents. chemicalbook.comclinisciences.com

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Physical State | Solid, crystalline powder | carlroth.com |

| Color | White to off-white | chemicalbook.comcarlroth.com |

| Odor | Odorless | carlroth.com |

| Melting Point | 135 – 142 °C | chemicalbook.comcarlroth.com |

| Boiling Point | ~455.5 °C (estimated) | thegoodscentscompany.com |

| Molecular Formula | C27H48O | chemsrc.com |

| Molecular Weight | 388.67 g/mol | clinisciences.com |

| Solubility | Insoluble in water; Soluble in Chloroform, DMSO, Ethyl Acetate, Acetone | chemicalbook.comclinisciences.comchemfaces.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-QCYZZNICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883258 | |

| Record name | (+)-Dihydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-97-7 | |

| Record name | Cholestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholestan-3-ol, (3.beta.,5.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Dihydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholestan-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0 - 142.0 °C | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of Dihydrocholesterol

Endogenous Biosynthesis Pathways of Dihydrocholesterol

While the most significant conversion of cholesterol to its saturated form occurs via microbial action in the gut, a minor pathway for the direct reduction of cholesterol to this compound exists endogenously. This pathway is quantitatively less significant than other routes of synthesis. Research involving the simultaneous feeding of this compound and cholesterol to rats has shown that this compound can interfere with the absorption of dietary cholesterol, highlighting its distinct metabolic processing. ahajournals.org

A significant pathway for the formation of this compound (cholestanol) from cholesterol involves 7-alpha-hydroxylated intermediates within the liver. researchgate.net This route is distinct from the direct reduction of the C5-C6 double bond of cholesterol.

Key features of this pathway include:

Initial Hydroxylation: The process begins with the 7-alpha-hydroxylation of cholesterol, a reaction catalyzed by the enzyme cholesterol 7-alpha-hydroxylase (CYP7A). diva-portal.org This is also the rate-limiting step in the "neutral" pathway of bile acid synthesis. diva-portal.org

Key Intermediates: 7-alpha-hydroxycholesterol and 7-alpha-hydroxy-4-cholesten-3-one are believed to be key intermediates in this pathway to cholestanol (B8816890). researchgate.net

Hepatic Dehydroxylation: The subsequent removal of the 7-alpha-hydroxyl group, a crucial step in forming the final cholestanol molecule, primarily occurs in the liver. researchgate.net

Studies using isotopically labeled cholesterol in rats and humans have demonstrated that this pathway normally accounts for up to 30% of the cholestanol synthesized from cholesterol. researchgate.net However, in certain metabolic disorders like cerebrotendinous xanthomatosis (CTX), where levels of 7-alpha-hydroxylated bile acid intermediates are elevated, this pathway is significantly accelerated and becomes a major contributor to the accumulation of cholestanol. researchgate.net

A primary route for this compound production is the biohydrogenation of unabsorbed cholesterol by anaerobic bacteria in the colon. nih.gov This process converts cholesterol into its saturated derivatives, principally coprostanol, a stereoisomer of cholestanol. libretexts.org

The microbial conversion of cholesterol involves a direct reduction pathway where the double bond at the C5-C6 position is hydrogenated. mdpi.com Specific gut microbes are responsible for this transformation. mdpi.com Key bacterial species implicated in this process include Eubacterium coprostanoligenes and members of the Lachnospiraceae family. mdpi.com The efficiency of this conversion can depend on the specific composition of an individual's gut microbiota. libretexts.org The resulting coprostanol is highly insoluble and is not significantly absorbed by the intestinal tissue, leading to its excretion. libretexts.org

Table 1: Summary of this compound (Cholestanol) Biosynthesis Pathways

| Pathway | Location | Key Process | Key Intermediates | Primary End Product |

|---|---|---|---|---|

| Hepatic Pathway | Liver | Enzymatic conversion | 7-alpha-hydroxycholesterol, 7-alpha-hydroxy-4-cholesten-3-one | This compound (Cholestanol) |

| Microbial Pathway | Colon | Bacterial biohydrogenation | Cholesterol | Coprostanol (this compound isomer) |

Enzymology of this compound Metabolism

The enzymatic landscape related to this compound involves enzymes that control the availability of its direct precursor, cholesterol. A key enzyme in this context is 7-Dehydrocholesterol (B119134) Reductase (DHCR7).

7-Dehydrocholesterol reductase (DHCR7) is a crucial enzyme in the final step of the Kandutsch-Russell pathway of cholesterol biosynthesis. nih.govnih.gov Its primary and well-established function is to catalyze the conversion of 7-dehydrocholesterol (7-DHC) into cholesterol. nih.govnih.govontosight.aimedlineplus.gov

While DHCR7 does not directly act on this compound, its role is pivotal for this compound synthesis because it regulates the production of cholesterol, the immediate precursor for all major this compound formation pathways. researchgate.netwikipedia.org By controlling the final step of cholesterol synthesis, DHCR7 determines the size of the cholesterol pool that is available for subsequent conversion to this compound in the liver or by gut microbes. researchgate.net

Deficiency in DHCR7 activity, caused by mutations in the DHCR7 gene, leads to the developmental disorder Smith-Lemli-Opitz syndrome (SLOS). nih.govmedlineplus.govrlbuht.nhs.uk This condition is characterized by low levels of cholesterol and a significant accumulation of the precursor 7-DHC, which in turn disrupts the synthesis of all cholesterol-derived molecules, including this compound. nih.govrlbuht.nhs.uk

Enzyme Classification: DHCR7 is classified as an oxidoreductase, specifically a sterol delta-7-reductase, with the Enzyme Commission (EC) number 1.3.1.21. ontosight.aiwikipedia.orguniprot.org It belongs to a family of enzymes that catalyze oxidation-reduction reactions. wikipedia.orggenecards.org

Catalytic Mechanism: The enzyme catalyzes the reduction of the C7-C8 double bond present in the B-ring of 7-dehydrocholesterol. wikipedia.orguniprot.orggenecards.org This reaction requires the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor, which acts as the electron donor. ontosight.aigenecards.org In the reaction, 7-DHC is reduced to cholesterol, and NADPH is oxidized to NADP+. ontosight.aiuniprot.org DHCR7 can also metabolize 7-dehydrodesmosterol (B141393) to desmosterol (B1670304). uniprot.orggenecards.org The enzyme is an integral membrane protein located primarily in the endoplasmic reticulum. wikipedia.orggenecards.org

Table 2: Properties of 7-Dehydrocholesterol Reductase (DHCR7)

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | 7-Dehydrocholesterol Reductase | ontosight.aiwikipedia.org |

| Gene | DHCR7 | medlineplus.govwikipedia.org |

| EC Number | 1.3.1.21 | wikipedia.orguniprot.org |

| Classification | Oxidoreductase (Sterol Delta(7)-reductase) | ontosight.aiuniprot.orggenecards.org |

| Function | Catalyzes the final step of cholesterol biosynthesis. | nih.govmedlineplus.gov |

| Reaction | Converts 7-dehydrocholesterol (7-DHC) to cholesterol. | nih.govuniprot.orggenecards.org |

| Cofactor | NADPH | ontosight.aigenecards.org |

| Location | Endoplasmic Reticulum Membrane | wikipedia.orggenecards.org |

| Associated Disease | Smith-Lemli-Opitz Syndrome (SLOS) | nih.govmedlineplus.govrlbuht.nhs.uk |

7-Dehydrocholesterol Reductase (DHCR7) and its Role in this compound Conversion

Post-Translational Regulation of DHCR7 Activity

Following the synthesis of the DHCR7 protein, its activity is further modulated by post-translational modifications. These modifications provide a rapid mechanism for controlling the final step of cholesterol biosynthesis in response to cellular needs.

Phosphorylation of DHCR7 and its Impact on Activity

Phosphorylation, the addition of a phosphate group to an amino acid residue, is a key post-translational modification that regulates the function of many enzymes, including DHCR7. nih.govsemanticscholar.org This process is dynamic and allows for the rapid control of enzymatic activity in response to various signaling pathways.

Research has shown that the phosphorylation of DHCR7 plays a significant role in modulating its catalytic activity. nih.govresearchgate.net The enzyme contains multiple potential phosphorylation sites, including those for protein kinase C and tyrosine kinase. wikipedia.org

Studies have demonstrated that the activity of DHCR7 is significantly decreased by the action of AMP-activated protein kinase (AMPK) and protein kinase A (PKA). nih.govresearchgate.net The use of pharmacological inhibitors against these kinases has been shown to reduce DHCR7 activity. nih.gov Furthermore, site-directed mutagenesis of a known phosphorylated residue, Serine 14 (S14), also resulted in decreased DHCR7 activity, confirming the importance of this specific modification. nih.gov

This regulatory mechanism suggests that cellular signaling pathways can directly influence the rate of cholesterol synthesis by controlling the phosphorylation state of DHCR7. nih.govnih.gov This provides a means to divert the metabolic flux away from cholesterol production and towards the synthesis of other essential molecules, such as vitamin D, when cellular conditions require it. nih.gov However, one study indicated that the decrease in DHCR7 activity by vitamin D3 was not due to dephosphorylation. uky.edu

Proteasomal Degradation of DHCR7

Studies have revealed that DHCR7 is a relatively labile protein with a rapid turnover rate. nih.govresearchgate.net This turnover is accelerated by cholesterol in a classic example of end-product inhibition. nih.govnih.gov When cellular cholesterol levels are high, the degradation of DHCR7 is enhanced, leading to a reduction in both its protein levels and enzymatic activity. nih.govsigmaaldrich.com This cholesterol-mediated degradation occurs via the proteasome. Inhibition of the proteasome with specific inhibitors has been shown to prevent the cholesterol-induced degradation of DHCR7. nih.gov

The precise E3 ubiquitin ligase responsible for targeting DHCR7 for proteasomal degradation has not yet been definitively identified. nih.gov However, it is known that certain mutations in the DHCR7 gene, such as those causing Smith-Lemli-Opitz syndrome, can impair the protein's stability and lead to its increased degradation. pnas.orgnih.gov Conversely, treatments that increase the transcriptional expression of DHCR7, such as statins, can also enhance its post-translational stability. researchgate.net

This regulated degradation of DHCR7 provides another layer of control over the final step of cholesterol biosynthesis, ensuring that the production of cholesterol is tightly coupled to the cell's metabolic state. nih.govnih.gov

Cholesterol-Mediated DHCR7 Degradation and Activity Modulation

7-Dehydrocholesterol reductase (DHCR7) is a critical enzyme in the Kandutsch-Russell pathway of cholesterol synthesis, responsible for the final step of converting 7-dehydrocholesterol (7-DHC) to cholesterol. plos.orgresearchgate.net The activity and levels of DHCR7 are subject to post-translational regulation, primarily through a feedback mechanism mediated by cholesterol. High levels of cholesterol trigger the accelerated degradation of DHCR7 via the proteasome, a cellular machinery responsible for protein breakdown. researchgate.netresearchgate.net This end-product inhibition serves to maintain cholesterol homeostasis within the cell.

Research has demonstrated that treating cells with cholesterol can lead to a significant reduction in DHCR7 activity. For instance, studies have shown that cholesterol treatment can decrease DHCR7 activity by as much as 50%. researchgate.net This reduction in enzymatic activity is a direct consequence of the decreased protein levels of DHCR7, as cholesterol marks the enzyme for proteasomal degradation. researchgate.net This regulatory mechanism ensures that when cellular cholesterol levels are sufficient, the synthesis of new cholesterol is curtailed at its final step.

Table 1: Effect of Cholesterol Treatment on DHCR7 Activity

| Treatment | Change in DHCR7 Activity | Regulatory Mechanism |

|---|---|---|

| High Cholesterol | Decreased by ~50% | Accelerated proteasomal degradation |

DHCR7 as a Switch Between Cholesterol and Vitamin D Synthesis

The regulation of DHCR7 by cholesterol levels positions this enzyme as a crucial switch between the biosynthetic pathways of cholesterol and vitamin D. plos.orgresearchgate.net 7-Dehydrocholesterol (7-DHC), the substrate for DHCR7, is also the precursor for vitamin D3 synthesis in the skin upon exposure to UVB radiation. nih.govuky.edu When DHCR7 activity is high, 7-DHC is efficiently converted to cholesterol, thus favoring cholesterol production. Conversely, when cholesterol levels are high, the subsequent degradation of DHCR7 leads to a decrease in its activity. researchgate.netresearchgate.net

This reduction in DHCR7 function results in the accumulation of its substrate, 7-DHC. researchgate.netuky.edu The increased pool of 7-DHC then becomes more available for the synthesis of vitamin D3 in the skin. researchgate.net Therefore, DHCR7 acts as a molecular switch, shunting the common precursor, 7-DHC, towards either cholesterol or vitamin D synthesis depending on the cellular cholesterol status. This interplay highlights a sophisticated regulatory network that balances the production of two vital molecules. plos.orgresearchgate.net

24-Dehydrocholesterol Reductase (DHCR24) and its Role in Sterol Pathways

24-Dehydrocholesterol reductase (DHCR24), also known as seladin-1, is another key enzyme in cholesterol biosynthesis, primarily functioning in the Bloch pathway. nih.gov It catalyzes the reduction of the C24-25 double bond in the sterol side chain, a critical step for the formation of cholesterol. elifesciences.org Specifically, DHCR24 is responsible for converting desmosterol to cholesterol in the final step of the Bloch pathway. nih.gov It can also act on other precursors, such as converting lanosterol (B1674476) to 24,25-dihydrolanosterol in what has been described as a modified Kandutsch-Russell pathway. creative-proteomics.com

The expression and activity of DHCR24 are crucial for maintaining proper cholesterol levels, particularly in the brain. elifesciences.org Studies have shown that the inhibition of DHCR24 leads to the accumulation of its precursor sterols. For example, silencing the gene for a transcription factor that enhances DHCR24 expression can lead to a 4-fold reduction in DHCR24 protein and a subsequent 3- to 4-fold increase in Δ24-cholesterol precursor sterols like lanosterol and desmosterol. plos.org Overexpression of DHCR24, on the other hand, can increase the metabolic flux through pathways that utilize this enzyme. nih.gov

Table 2: Impact of DHCR24 Inhibition on Sterol Levels

| Condition | Change in DHCR24 Protein | Change in Δ24-Cholesterol Precursors (e.g., Desmosterol) |

|---|---|---|

| DHCR24 Silencing | ~4-fold decrease | ~3- to 4-fold increase |

P450scc and Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes

The cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1) is traditionally known for converting cholesterol into pregnenolone, the precursor for all steroid hormones. However, research has revealed that P450scc can also metabolize 7-dehydrocholesterol (7-DHC). nih.govplos.org In fact, 7-DHC has been shown to be an even more efficient substrate for P450scc than cholesterol. nih.gov

P450scc catalyzes the sequential metabolism of 7-DHC into a series of steroidal 5,7-dienes. plos.orgnih.gov This novel steroidogenic pathway begins with the hydroxylation of 7-DHC to form 22-hydroxy-7-dehydrocholesterol (22(OH)7DHC), which is then further hydroxylated to 20,22-dihydroxy-7-dehydrocholesterol (20,22(OH)27DHC). nih.govplos.org Finally, the side chain is cleaved to produce 7-dehydropregnenolone (7DHP). nih.govplos.org This pathway has been observed in various tissues, including the adrenal glands and placenta. nih.govplos.org

Table 3: P450scc-Mediated Metabolism of 7-Dehydrocholesterol

| Substrate | Enzyme | Key Intermediates | Final Product |

|---|---|---|---|

| 7-Dehydrocholesterol (7-DHC) | P450scc (CYP11A1) | 22-hydroxy-7-DHC, 20,22-dihydroxy-7-DHC | 7-Dehydropregnenolone (7DHP) |

Other Enzymes Involved in this compound Interconversions

Besides DHCR7 and DHCR24, other enzymes are involved in the interconversion and metabolism of this compound precursors. The product of P450scc action on 7-DHC, 7-dehydropregnenolone (7DHP), can be further metabolized by 3β-hydroxysteroid dehydrogenase (3βHSD). nih.gov This enzyme can convert 7DHP into other steroidal compounds, integrating this novel pathway with classical steroidogenesis. nih.gov

Furthermore, other cytochrome P450 enzymes can act on 7-dehydrocholesterol. For instance, sterol 27-hydroxylase (CYP27A1) can metabolize 7-DHC to produce hydroxylated derivatives such as 25-hydroxy-7-DHC and 26/27-hydroxy-7-DHC. nih.gov Cholesterol 7α-hydroxylase (CYP7A1) has also been shown to convert 7-dehydrocholesterol into 7-ketocholesterol. uky.edu These enzymatic activities highlight a broader metabolic network for this compound precursors beyond their direct conversion to cholesterol.

Metabolic Flux and Regulation within Sterol Biosynthesis Pathways

The biosynthesis of sterols is a highly regulated process with a complex network of pathways and feedback loops. Metabolic flux analysis using stable isotope labeling has revealed that the classical understanding of two distinct and parallel pathways, the Bloch and Kandutsch-Russell pathways, is an oversimplification. nih.govnih.gov Instead, many tissues utilize a "modified Kandutsch-Russell" pathway, and the proportional flux through the Bloch and modified pathways is highly tissue-specific. elifesciences.orgnih.gov For example, in mice, the flux through the Bloch pathway can range from as low as 8% in the preputial gland to as high as 97% in the testes. nih.gov This tissue-specificity is retained in cultured cells derived from these tissues. nih.gov

The relative utilization of these pathways is also dependent on the cellular sterol status and the expression levels of key enzymes. nih.gov For instance, sterol depletion in cultured cells tends to increase the metabolic flux through the Bloch pathway. nih.gov Conversely, overexpression of DHCR24 enhances the usage of the modified Kandutsch-Russell pathway. nih.gov This demonstrates a dynamic regulation of metabolic flux in response to cellular needs.

Regulation of Cholesterol Homeostasis by this compound and its Metabolites

This compound and its various metabolites play a significant role in the intricate regulation of cholesterol homeostasis. This regulation occurs through multiple mechanisms, including the modulation of key transcription factors that govern the expression of genes involved in cholesterol synthesis and uptake.

One important family of transcription factors is the liver X receptors (LXRs). nih.gov Metabolites of 7-dehydrocholesterol, such as 25-hydroxy-7-DHC and 26/27-hydroxy-7-DHC produced by the enzyme CYP27A1, have been identified as selective LXR modulators. nih.gov While they are weak activators of LXR, they can influence the expression of LXR target genes. nih.gov For example, these metabolites have been shown to suppress the mRNA expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of fatty acid and cholesterol synthesis, in certain cell types. nih.gov At the same time, they can weakly increase the expression of ATP-binding cassette transporter A1 (ABCA1), a gene involved in cholesterol efflux. nih.gov This demonstrates how metabolites of a this compound precursor can fine-tune cholesterol homeostasis by selectively modulating the activity of nuclear receptors.

Interplay with Mevalonate (B85504) Pathway Regulation

The biosynthesis of this compound is intrinsically linked to the regulation of the mevalonate pathway, the central metabolic route for the synthesis of cholesterol and other isoprenoids. wikipedia.org Regulation occurs at multiple levels, primarily through the transcriptional control of key enzymes and feedback mechanisms mediated by sterol levels.

A critical player in this regulation is the family of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which governs the expression of genes involved in cholesterol synthesis. researchgate.net When cellular cholesterol levels are low, SREBP-2 is activated and moves to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes. wikipedia.org This action stimulates the transcription of a majority of enzymes in the mevalonate pathway. researchgate.netfrontiersin.org

Among the genes regulated by SREBP-2 is DHCR24 (24-dehydrocholesterol reductase), an enzyme involved in the final stages of cholesterol biosynthesis. frontiersin.org The expression of DHCR7 (7-dehydrocholesterol reductase), the enzyme that converts 7-dehydrocholesterol (7-DHC) to cholesterol, is also induced by low sterol concentrations via SREBPs. wikipedia.org This coordinated upregulation ensures an increased capacity for cholesterol synthesis when the cell requires it.

Feedback regulation is another crucial aspect of this interplay. High levels of cholesterol and its derivatives inhibit the mevalonate pathway. mdpi.com This feedback loop helps maintain cholesterol homeostasis. For instance, cholesterol can suppress the activation of SREBP, thereby downregulating the synthesis of mevalonate pathway enzymes. wikipedia.org Furthermore, some metabolites can directly modulate enzyme activity. The activity of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway, is regulated by phosphorylation via AMP-activated protein kinase (AMPK) and degradation, which is influenced by sterol levels. frontiersin.org

Table 1: Key Enzymes in Sterol Biosynthesis Regulated by the Mevalonate Pathway

| Enzyme | Gene | Function | Regulatory Factors |

|---|---|---|---|

| HMG-CoA Reductase | HMGCR | Rate-limiting step in mevalonate pathway | SREBP-2, Cholesterol levels, AMPK wikipedia.orgfrontiersin.org |

| 24-Dehydrocholesterol Reductase | DHCR24 | Reduction of the delta-24 double bond of sterol intermediates | SREBP-2, LXRα, REST frontiersin.org |

| 7-Dehydrocholesterol Reductase | DHCR7 | Converts 7-DHC to cholesterol | SREBP, Sterol concentrations wikipedia.org |

| Squalene Synthase | SQS | Converts farnesyl pyrophosphate to squalene | SREBP-2, LXRα frontiersin.org |

Redox Balance and this compound Production

The production of this compound is highly dependent on the cellular redox state, specifically the availability of the reducing cofactor NADPH (nicotinamide adenine dinucleotide phosphate). nih.gov The key enzymatic reactions that lead to the formation of this compound and its immediate precursors are reduction reactions catalyzed by NADPH-dependent reductases.

The enzyme 5α-reductase, which converts testosterone (B1683101) to the more potent androgen dihydrotestosterone (B1667394) (DHT), is a prominent example of an NADPH-dependent enzyme in steroid metabolism. wikipedia.org The proposed mechanism involves the formation of a ternary complex between the 5α-reductase enzyme, NADPH, and the steroid substrate. nih.gov A hydride ion is then transferred from NADPH to the steroid, resulting in its reduction. nih.gov Similarly, the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in cholesterol biosynthesis by reducing 7-dehydrocholesterol, requires NADPH as a cofactor. wikipedia.org

The intracellular redox potential, particularly the ratio of reduced to oxidized cofactors like NADH/NAD+ and NADPH/NADP+, is therefore critical. plos.org An imbalance in this redox state can significantly impact the efficiency of metabolic pathways that rely on these cofactors. For instance, in engineered Saccharomyces cerevisiae used for the production of 7-dehydrocholesterol (7-DHC), blocking the endogenous ergosterol (B1671047) synthesis pathway led to a redox imbalance, characterized by a higher ratio of cytosolic free NADH/NAD+. plos.orgnih.gov This imbalance resulted in the accumulation of byproducts like glycerol (B35011) and ethanol (B145695) and limited the production of the desired sterol. plos.org

Research has shown that alleviating this redox imbalance can enhance the production of sterol precursors. By introducing a water-forming NADH oxidase (NOX) and an alternative oxidase (AOX1) into the engineered yeast, the NADH/NAD+ ratio was lowered, which in turn reduced the formation of glycerol and ethanol and significantly increased the production of 7-DHC. plos.orgnih.gov This demonstrates that maintaining a balanced redox state is essential to provide the necessary reducing power (NADPH) for the reductases and to prevent the diversion of metabolic flux to alternative pathways.

**Table 2: Impact of Redox Imbalance Alleviation on 7-Dehydrocholesterol (7-DHC) Production in *S. cerevisiae***

| Parameter | Strain with Redox Imbalance | Strain with Alleviated Redox Imbalance | Percentage Change |

|---|---|---|---|

| 7-DHC Production | Baseline | Increased by 74.4% | +74.4% |

| Free NADH/NAD+ Ratio | High | Reduced by 78.0% | -78.0% |

| Glycerol Concentration | High | Reduced by 50.7% | -50.7% |

| Ethanol Concentration | High | Reduced by 7.9% | -7.9% |

Data derived from studies on engineered Saccharomyces cerevisiae. plos.orgnih.gov

Cellular and Molecular Functions of Dihydrocholesterol

Dihydrocholesterol in Membrane Biology and Lipid Raft Dynamics

The interaction of this compound with cellular membranes is a key aspect of its biological function. It plays a role in modulating membrane structure and is a component of specialized membrane microdomains known as lipid rafts.

This compound, like cholesterol, is an amphipathic molecule, possessing a polar hydroxyl head group and a nonpolar steroid ring structure and hydrocarbon tail. labxchange.org This structure facilitates its insertion into the lipid bilayer of cell membranes, with the polar head oriented towards the aqueous environment and the nonpolar portion embedded within the hydrophobic core of the membrane. labxchange.org Research has shown that this compound can be incorporated into membranes, and its presence can influence the behavior of other membrane components. researchgate.netnih.gov Studies using model membrane systems have demonstrated that this compound can promote the formation of domains enriched in saturated lipids, a characteristic feature of lipid rafts. researchgate.net

Molecular dynamics simulations have indicated that this compound and cholesterol have a virtually identical capacity to condense and order cell membranes. researchgate.net This condensing and ordering effect becomes more pronounced as the concentration of the sterol increases. researchgate.net Furthermore, studies on the formation of detergent-resistant membrane domains, which are model systems for lipid rafts, have shown that this compound is as effective as cholesterol in promoting their formation. nih.govnih.govresearchgate.net In fact, some research suggests that 7-dehydrocholesterol (B119134) (a related sterol) may even be more effective than cholesterol in promoting raft formation. nih.gov The ability of this compound to support the formation of these ordered domains is linked to its capacity to promote the tight packing of saturated lipids. researchgate.net The structural integrity of membranes, influenced by sterols, is crucial for the proper function of membrane-associated proteins. mdpi.com

This compound as a Precursor for Biologically Active Molecules

Beyond its structural role in membranes, this compound is a key precursor in the biosynthesis of other essential molecules, including a form of vitamin D and various steroid hormones.

7-Dehydrocholesterol (7-DHC), a direct precursor to cholesterol and closely related to this compound, is present in high concentrations in the epidermal layers of the skin, particularly the stratum basale and stratum spinosum. wikipedia.orgzelens.com Upon exposure to ultraviolet B (UVB) radiation from sunlight, specifically at wavelengths between 295 and 300 nm, 7-DHC undergoes a photochemical reaction. wikipedia.orgtaylorandfrancis.com This reaction converts 7-DHC into previtamin D3, which then thermally isomerizes to form vitamin D3 (cholecalciferol). wikipedia.orgresearchgate.netnih.gov This endogenous synthesis in the skin is a primary source of vitamin D for the human body. wikipedia.orgaafp.org

This compound and its derivatives can also be converted into other biologically active steroids. A key pathway involves the action of the enzyme cytochrome P450 side-chain cleavage (P450scc).

The enzyme P450scc, located in the mitochondria, is known for its role in converting cholesterol to pregnenolone, the precursor to all steroid hormones. wikipedia.orgresearchgate.net Research has revealed that P450scc can also act on 7-dehydrocholesterol (7-DHC). plos.orgnih.govnih.gov This enzymatic reaction cleaves the side chain of 7-DHC to produce 7-dehydropregnenolone (7DHP). plos.orgnih.govnih.govhmdb.ca The efficiency of this conversion is comparable to the conversion of cholesterol to pregnenolone. plos.orgnih.gov

The process involves a series of hydroxylation steps on the side chain of 7-DHC, leading to the formation of intermediates such as 22-hydroxy-7DHC and 20,22-dihydroxy-7DHC, before the side chain is cleaved to yield 7DHP. plos.org This discovery has defined a novel steroidogenic pathway: 7DHC → 22(OH)7DHC → 20,22(OH)₂7DHC → 7DHP. plos.org The products of this pathway, including 7DHP, have been shown to possess biological activity. plos.orgcabidigitallibrary.org For instance, 7DHP and its derivatives can inhibit the proliferation of skin cells like keratinocytes and melanoma cells. plos.org Furthermore, when produced in or delivered to the skin, these 5,7-diene steroids can be converted by UVB radiation into vitamin D3-like derivatives, potentially expanding the range of biologically active molecules derived from this compound. nih.gov

Formation of 7-Dehydropregnenolone (7DHP) and Other Steroidal 5,7-Dienes

Biological Activity of 7DHP and its Photoderivatives in Skin Cells

7-Dehydrocholesterol (7-DHC), the precursor to both cholesterol and vitamin D3, is photochemically converted to vitamin D3 in the skin upon exposure to ultraviolet-B (UVB) radiation. wikipedia.org This process primarily occurs in the stratum basale and stratum spinosum layers of the epidermis. oregonstate.edu Specifically, UVB radiation with wavelengths between 295 and 300 nm is most effective at converting 7-DHC into pre-vitamin D3, which then isomerizes to vitamin D3 (cholecalciferol). wikipedia.orghmdb.ca Excessive sun exposure does not lead to vitamin D intoxication because both pre-vitamin D3 and vitamin D3 are photolyzed into several non-calcemic photoproducts, such as tachysterol (B196371) and lumisterol. oregonstate.edueuropa.eu

Beyond its role as a vitamin D3 precursor, 7-DHC and its derivatives exhibit independent biological activities in skin cells. The enzymatic action of CYP11A1 on 7-DHC initiates a metabolic pathway that produces 7-dehydropregnenolone (7DHP), among other steroidal 5,7-dienes. researchgate.netresearchgate.net Research has demonstrated that 7DHP can inhibit the proliferation of cultured human keratinocytes and melanocytes. researchgate.netresearchgate.net

Furthermore, photoderivatives of these 5,7-dienes, such as 20-oxopregnacalciferol (B1233314) (pD), a photoderivative of 7DHP, have also been shown to possess antiproliferative effects on skin cells, although pD was found to be less potent than its precursor, 7DHP, in inhibiting the proliferation of HaCaT keratinocytes. researchgate.netnih.gov Another photoproduct, 21-hydroxyprenacalciferol (21(OH)pD), has been observed to inhibit colony formation in melanoma cells. nih.gov The antiproliferative activity of some of these compounds, including 21(OH)pD, can be influenced by the pigmentation status of the melanoma cells. mdpi.com For instance, moderate pigmentation has been shown to sensitize murine melanoma cells to the effects of certain vitamin D analogs. mdpi.com

These findings indicate that 7-DHC and its various metabolites and photoproducts represent a complex system of biologically active molecules within the skin, capable of influencing cellular processes like proliferation independent of the classical vitamin D endocrine pathway. researchgate.net

This compound in Cellular Signaling Pathways

Modulation of Hedgehog (Hh) Signaling

This compound (DHC) and its precursors play a complex and significant role in the modulation of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development. biologists.compnas.org The enzyme 7-dehydrocholesterol reductase (DHCR7) converts 7-dehydrocholesterol (7-DHC) to cholesterol. medlineplus.gov Mutations in DHCR7 lead to Smith-Lemli-Opitz syndrome (SLOS), a condition that often presents with developmental malformations in tissues where Hh signaling is crucial. pnas.org

Research indicates that DHCR7 can function as a negative regulator of Hh signaling. biologists.combiologists.com This inhibition appears to occur at or downstream of the key signal transducer Smoothened (Smo). biologists.combiologists.com Interestingly, the enzymatic activity of DHCR7, which reduces 7-DHC levels, does not seem to be essential for this inhibitory function. biologists.combiologists.com Instead, evidence points to a non-enzymatic role of the DHCR7 protein itself in dampening the Hh pathway. biologists.com Overexpression of DHCR7 can attenuate both Smoothened-dependent and -independent Hh signaling. nih.gov

Conversely, the accumulation of 7-DHC, a hallmark of SLOS, also leads to the inhibition of the Hh response. pnas.orgbiorxiv.org 7-DHC and its derivatives, such as B-ring oxysterols, can block Hh signaling by directly inhibiting the activation of Smoothened. pnas.org This suggests a dual-faceted regulation: both the DHCR7 enzyme and its substrate, 7-DHC, can exert inhibitory effects on the Hh pathway, albeit through different mechanisms. pnas.orgbiologists.com The accumulation of 7-DHC can inhibit Shh signaling in both a cell-autonomous and non-cell-autonomous manner. biorxiv.org

The precise interplay between DHCR7, 7-DHC, and cholesterol in Hh signaling is intricate. While cholesterol is essential for the proper functioning of the Hh pathway, its precursor, 7-DHC, acts as an inhibitor. biorxiv.orgnih.gov This delicate balance is crucial for normal development, and its disruption, as seen in SLOS, provides a clear example of how sterol metabolism is deeply integrated with fundamental cellular signaling cascades.

Wnt Signaling Pathway Interactions

The Wnt signaling pathway, crucial for development and tissue homeostasis, is influenced by cellular cholesterol levels and the composition of lipid rafts, which are specialized membrane microdomains. frontiersin.org While direct evidence for this compound's interaction with the Wnt pathway is less abundant, the established role of cholesterol in this pathway provides a framework for understanding potential interactions.

Wnt signaling initiation occurs at the plasma membrane, where Wnt ligands bind to Frizzled (Fzd) receptors and their co-receptors, such as LRP5/6. frontiersin.org This process is often localized within lipid rafts. frontiersin.org Cholesterol is a key component of these rafts and can directly influence receptor function. For instance, the Fzd5 receptor has been shown to have a unique capacity to bind cholesterol, a process essential for its proper maturation and trafficking to the cell surface. nih.gov

The broader Wnt pathway is also linked to the regulation of lipid and sterol metabolism at a transcriptional level. embopress.org Activation of the Wnt pathway can influence the expression of genes involved in cholesterol homeostasis, including the sterol regulatory element-binding proteins (SREBPs). embopress.org In turn, cellular cholesterol status can impact Wnt signaling. In certain cancer cells, cholesterol exported by the transporter ABCG8 can activate the LRP6/Wnt/β-catenin signaling pathway, promoting cancer cell progression. spandidos-publications.com This suggests a feedback loop where Wnt signaling affects cholesterol metabolism, and cholesterol levels, in turn, modulate Wnt pathway activity. embopress.orgspandidos-publications.com

Given that this compound is a direct precursor to cholesterol, alterations in its metabolism via the enzyme DHCR7 would invariably affect cellular cholesterol pools and the composition of lipid rafts. This provides an indirect mechanism by which this compound could influence Wnt signaling.

cAMP Signaling Pathway Modulation

Recent research has uncovered a connection between 7-dehydrocholesterol reductase (DHCR7), cholesterol synthesis, and the cyclic AMP (cAMP) signaling pathway, particularly in the context of cancer metastasis. nih.govaacrjournals.org DHCR7, by converting 7-dehydrocholesterol (7-DHC) to cholesterol, plays a role in modulating intracellular cAMP levels. nih.govresearchgate.net

Studies in bladder cancer have shown that DHCR7 promotes metastasis by activating the cAMP/protein kinase A (PKA)/FAK pathway. nih.govaacrjournals.org This activation occurs through two proposed mechanisms. Firstly, by increasing the synthesis of cholesterol, DHCR7 enhances the cholesterol content within lipid rafts. nih.govaacrjournals.org These cholesterol-rich membrane microdomains are crucial for the proper function and signal transduction of various receptors, including those coupled to cAMP pathways. nih.govresearchgate.net

Secondly, DHCR7 enhances the cAMP signaling pathway by reducing the intracellular concentration of 7-DHC. nih.govaacrjournals.orgresearchgate.net This reduction in 7-DHC appears to promote the transcription of the G protein-coupled receptor known as the gastric inhibitory polypeptide receptor (GIPR). nih.govaacrjournals.org By influencing both the lipid environment of the cell membrane and the expression of specific receptors, DHCR7 can significantly impact cAMP-mediated signaling events. nih.govresearchgate.net Therefore, the balance between 7-DHC and cholesterol, as regulated by DHCR7, is a key factor in the modulation of the cAMP signaling cascade.

RORα/γ Activation and Circadian Rhythm Modulation

7-dehydrocholesterol (7-DHC) has been identified as an endogenous ligand that can activate the retinoic acid receptor-related orphan receptors RORα and RORγ. oup.comoup.comnih.gov These nuclear receptors are key regulators of various physiological processes, including immune responses, metabolism, and the circadian rhythm. oup.comoup.com

Research has demonstrated that 7-DHC binds to both RORα and RORγ, enhancing their transcriptional activity. oup.comoup.com This activation has been shown to have functional consequences. For example, by activating RORα/γ, 7-DHC can enhance the expression of their target genes, such as Bmal1, a core component of the molecular clock that drives circadian rhythms. oup.comoup.com This suggests that 7-DHC plays a role in modulating and potentially strengthening the circadian clock. oup.comoup.com In experimental models of colitis, 7-DHC has been shown to alleviate the condition by activating RORα/γ and restoring disrupted circadian rhythms. oup.comoup.com

The interaction involves specific binding within the ligand-binding domain of the receptors, engaging in both hydrogen bonds and hydrophobic interactions. oup.comoup.com While other sterols, like certain hydroxycholesterols, are also known to be RORγ ligands, 7-DHC is notable for its ability to activate both RORα and RORγ, suggesting a broader impact on circadian regulation. oup.comoup.com Other studies have also listed 7-DHC as a putative ligand that modulates the transcriptional activity of RORα. ahajournals.orgnih.gov This positions 7-DHC as an important endogenous signaling molecule linking sterol metabolism to the intricate network of nuclear receptors that govern daily physiological cycles. oup.comjst.go.jp

Interactions with Nuclear Receptors (e.g., Liver X Receptor)

7-dehydrocholesterol (7-DHC) and its metabolites have been shown to interact with and modulate the activity of Liver X Receptors (LXRα and LXRβ), which are critical nuclear receptors regulating lipid metabolism and inflammation. nih.govnih.gov

While 7-DHC itself is not a primary LXR ligand, its hydroxylated metabolites can act as modulators of LXR activity. nih.gov Studies have identified that metabolites of 7-DHC, such as 25-hydroxy-7-DHC and 26/27-hydroxy-7-DHC, can weakly activate both LXRα and LXRβ. nih.gov These metabolites are considered partial LXR activators, as they induce the interaction between LXRα and a coactivator fragment less efficiently than potent natural LXR agonists like 22(R)-hydroxycholesterol. nih.gov

Interestingly, these 7-DHC metabolites can selectively modulate LXR target gene expression. For example, they have been observed to suppress the mRNA expression of sterol regulatory element-binding protein 1c (SREBP-1c) while weakly increasing the expression of ATP-binding cassette transporter A1 (ABCA1) in certain cell types. nih.gov

Furthermore, the introduction of a 1α-hydroxy group to 7-DHC and its derivatives creates unique LXR modulators. nih.gov Specifically, 1α,25-dihydroxy-7-DHC (1,25-(OH)₂-7-DHC) acts as a selective LXR modulator with distinct properties. It can activate both LXRs and the vitamin D receptor. nih.gov Docking models suggest that 1,25-(OH)₂-7-DHC interacts with LXRα residues in a manner different from potent agonists. nih.gov This unique binding mode results in selective agonistic activity and a potent ability to suppress pro-inflammatory gene expression in an LXR-dependent manner. nih.gov This highlights the potential for 7-DHC derivatives to act as selective LXR modulators, with the capacity to uncouple the regulation of different LXR target genes. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-Dehydrocholesterol (7-DHC) |

| This compound (DHC) |

| Cholesterol |

| Vitamin D3 (Cholecalciferol) |

| Pre-vitamin D3 |

| Tachysterol |

| Lumisterol |

| 7-Dehydropregnenolone (7DHP) |

| 20-oxopregnacalciferol (pD) |

| 21-hydroxyprenacalciferol (21(OH)pD) |

| B-ring oxysterols |

| 25-hydroxy-7-DHC |

| 26/27-hydroxy-7-DHC |

| 22(R)-hydroxycholesterol |

| 1α,25-dihydroxy-7-DHC (1,25-(OH)₂-7-DHC) |

Effect on Androgen, Estrogen, and Progesterone (B1679170) Synthesis

This compound, specifically 7-dehydrocholesterol (7-DHC), is the direct precursor to cholesterol in the final step of the Kandutsch-Russell pathway, a conversion catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). frontiersin.org Cholesterol is the foundational molecule for the synthesis of all steroid hormones, including androgens, estrogens, and progesterone. frontiersin.orge-apem.orgslideshare.netlibretexts.org Consequently, the metabolism of 7-DHC is intrinsically linked to steroidogenesis.

The synthesis of androgens, such as testosterone (B1683101) and its more potent form dihydrotestosterone (B1667394) (DHT), begins with cholesterol. e-apem.orgnih.gov In conditions where the conversion of 7-DHC to cholesterol is impaired, such as in the genetic disorder Smith-Lemli-Opitz syndrome (SLOS) where the DHCR7 enzyme is defective, the resulting cholesterol deficiency can disrupt androgen biosynthesis. researchgate.net Fetal Leydig cells require cholesterol to produce androstenedione, a key step in testosterone production, which is crucial for male sexual differentiation. nih.gov

Similarly, progesterone synthesis is dependent on the availability of cholesterol. frontiersin.orgbiorxiv.org Studies on porcine granulosa cells have shown that inhibiting the conversion of 7-dehydrocholesterol to cholesterol leads to a reduction in progesterone secretion. nih.gov This suggests that an adequate flux through this final step of cholesterol synthesis is necessary to supply the substrate for progesterone production. nih.gov Follicular fluid, which stimulates progesterone synthesis, appears to do so by promoting both the synthesis of new cholesterol and the utilization of pre-formed cholesterol. nih.gov

Estrogen also has a regulatory relationship with 7-DHC metabolism. In chicken granulosa cells, estrogen has been shown to enhance the expression of the DHCR7 gene, thereby promoting the conversion of 7-DHC to cholesterol. nih.gov This regulatory feedback loop highlights the close connection between estrogen signaling and the maintenance of cholesterol homeostasis required for continued steroid hormone production. nih.gov Selective estrogen receptor modulators (SERMs) have been found to decrease the levels of 7-DHC in cells, further illustrating the interplay between estrogen pathways and the cholesterol biosynthetic machinery. nih.gov

This compound and Oxidative Stress Response

Recent research has identified 7-dehydrocholesterol (7-DHC) as a potent endogenous antioxidant that plays a critical role in cellular defense against a specific form of programmed cell death known as ferroptosis. oup.comaacrjournals.orgusp.br Ferroptosis is characterized by iron-dependent, non-apoptotic cell death driven by the lethal accumulation of lipid peroxidation products. usp.brresearchgate.net 7-DHC functions as a radical-trapping antioxidant, effectively inhibiting the initiation of lipid peroxidation and thereby suppressing ferroptosis. oup.comsemanticscholar.org This protective mechanism is independent of the canonical glutathione (B108866) peroxidase 4 (GPX4) system, which is a master regulator of ferroptosis, and complements other GPX4-independent defense pathways. oup.com

The accumulation of 7-DHC, for instance, through the genetic or pharmacological inhibition of the DHCR7 enzyme, renders cancer cells resistant to ferroptosis. aacrjournals.orgusp.brsemanticscholar.org Conversely, blocking the synthesis of 7-DHC increases the susceptibility of cancer cells to this form of cell death, an avenue being explored for anticancer therapies. aacrjournals.orgnih.gov This anti-ferroptotic activity has been observed in various cancer types, including neuroblastoma and melanoma, where elevated 7-DHC levels can promote cell survival and metastasis. oup.com The protective effect of 7-DHC is not limited to cancer; elevated levels have also been shown to protect against ischemia-reperfusion injury in kidneys, a condition where ferroptosis plays a significant pathological role. oup.com

The mechanism by which 7-dehydrocholesterol (7-DHC) protects against lipid peroxidation lies in its unique molecular structure. 7-DHC contains a conjugated 5,7-diene in its sterol B-ring, which makes it highly reactive toward free radicals. nih.govacs.org It is reported to be one of the most easily oxidizable lipid molecules, with a propagation rate constant for free radical peroxidation that is significantly higher than that of cholesterol. acs.org

This high reactivity allows 7-DHC to function as a sacrificial, chain-breaking antioxidant. usp.brbiorxiv.org When faced with peroxyl radicals that would otherwise attack polyunsaturated fatty acids (PUFAs) in membrane phospholipids (B1166683), 7-DHC preferentially intercepts these radicals. semanticscholar.orgnih.gov It donates a hydrogen atom to the fatty acid peroxyl radicals, neutralizing them and stopping the lipid peroxidation chain reaction. nih.gov This process diverts the oxidative damage away from critical membrane phospholipids, preventing the accumulation of toxic lipid hydroperoxides that ultimately leads to membrane damage and cell death by ferroptosis. oup.comusp.br

This protective action occurs at key cellular locations, including the plasma and mitochondrial membranes, where 7-DHC can accumulate and shield phospholipids from autoxidation. aacrjournals.orgnih.gov The oxidation of 7-DHC itself results in the formation of various oxysterols, but this sacrificial oxidation is key to its protective role, preventing the more destructive, widespread peroxidation of membrane phospholipids. oup.comusp.br

While 7-dehydrocholesterol (7-DHC) has a protective antioxidant function, it is also highly susceptible to free radical oxidation, leading to the formation of a complex mixture of oxidative metabolites known as oxysterols. nih.govelifesciences.orgresearchgate.net These 7-DHC-derived oxysterols can exert significant and often cytotoxic biological effects, which are implicated in the pathophysiology of conditions like Smith-Lemli-Opitz syndrome (SLOS), where 7-DHC accumulates. nih.govelifesciences.orgnih.gov

The cellular effects of these oxysterols are diverse and depend on the specific compound, its concentration, and the cell type. nih.govnih.gov Research has shown that various 7-DHC-derived oxysterols can reduce cell viability in a dose- and time-dependent manner, with some compounds exhibiting toxicity at sub-micromolar concentrations. nih.gov For example, studies on mouse neuroblastoma cells (Neuro2a) and retina-derived cells have demonstrated that these oxysterols can trigger cell death and are often more potent than oxysterols derived from cholesterol, such as 7-ketocholesterol. nih.govnih.gov This cytotoxicity is believed to contribute to the neurogenic defects and retinal degeneration seen in models of SLOS. elifesciences.orgnih.gov

Beyond cytotoxicity, these oxysterols can influence fundamental cellular processes. The oxysterol 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), for instance, has been shown to cause premature neurogenesis and depletion of cortical neural precursors by activating the glucocorticoid and TrkB receptors. elifesciences.org They can also alter gene expression related to intracellular signaling, lipid biosynthesis, and vesicular transport. unina.it

Table 1: Selected 7-DHC-Derived Oxysterols and Their Cellular Effects

| Oxysterol Compound | Observed Cellular Effect(s) | Cell Model(s) | Reference(s) |

| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | Mediates premature neurogenesis; depletes cortical precursor pool. | Murine and human cortical neural precursors | elifesciences.org |

| 5,9-endoperoxy-cholest-7-ene-3β,6α-diol (EPCD) | Potently compromises cellular viability. | Retina-derived cells (rMC-1, mRPE) | nih.gov |

| Primary Oxysterol Mixture | Reduces cell viability in a dose- and time-dependent manner. | Neuro2a cells | nih.gov |

| Reduced Oxysterol Mixture | More toxic than the primary mixture, suggesting specific structural toxicity. | Neuro2a cells | nih.gov |

While 7-dehydrocholesterol (7-DHC) can act as an antioxidant, its presence can also enhance oxidative stress under certain conditions by interacting with major cellular sources of reactive oxygen species (ROS), namely NADPH oxidases and mitochondria. nih.govnih.govfrontiersin.org

In human keratinocytes, partially replacing cholesterol with 7-DHC was found to significantly increase the production of ROS following exposure to UVA radiation. nih.govnih.gov This enhanced ROS formation was linked to the activation of NADPH oxidase, specifically the Nox1 subunit. nih.govnih.gov The mechanism involves 7-DHC making the cell membrane more susceptible to free radical-mediated lipid oxidation, which in turn amplifies the ROS-generating activity of the enzyme. nih.gov

Mitochondria are also key players in this process. The use of a mitochondrial-specific radical quencher (MitoQ) was shown to inhibit the UVA-induced ROS production in keratinocytes containing 7-DHC. nih.govnih.gov This indicates that mitochondria are another source of the amplified ROS. There appears to be a crosstalk between these two sources, where ROS generated by one can influence the other. frontiersin.org 7-DHC's ability to localize to mitochondrial membranes allows it to directly influence mitochondrial processes, either by protecting against peroxidation under some circumstances or by sensitizing the membrane to oxidative insults like UVA radiation. nih.govnih.gov

This compound-Derived Oxysterols and Cellular Effects

This compound's Role in Cellular Proliferation and Differentiation

The influence of 7-dehydrocholesterol (7-DHC) on cellular proliferation and differentiation is complex and highly context-dependent, with studies revealing both supportive and inhibitory roles. semanticscholar.orgelifesciences.orgunina.it Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, a process fundamental to development and tissue maintenance. wikipedia.org Cell proliferation is the process of cell growth and division. frontiersin.org

In some cancer cells, the accumulation of 7-DHC promotes survival and growth. semanticscholar.org For instance, in certain ferroptosis-sensitive Burkitt lymphomas, the build-up of 7-DHC confers a growth advantage by protecting the cells from ferroptotic cell death. semanticscholar.org By suppressing this cell death pathway, 7-DHC allows for continued proliferation. oup.comaacrjournals.org

Conversely, in other contexts, 7-DHC and its metabolites can inhibit proliferation and induce differentiation or cell death. Treatment of melanoma cells with 7-DHC led to a reduction in cell growth and viability, associated with markers of apoptosis. unina.it Furthermore, oxysterols derived from 7-DHC have been shown to cause premature differentiation of neuronal precursors. elifesciences.org In models of cortical development, the 7-DHC-derived oxysterol DHCEO was found to trigger premature neurogenesis, which led to a depletion of the neural precursor pool. elifesciences.org This suggests that while 7-DHC itself might protect certain cells, its oxidative byproducts can profoundly alter developmental programs, pushing cells to differentiate ahead of schedule. elifesciences.org

Table 2: Context-Dependent Effects of this compound on Cell Fate

| Cellular Context | Key Molecule(s) | Effect on Proliferation | Effect on Differentiation | Reference(s) |

| Ferroptosis-Sensitive Cancer (e.g., Burkitt Lymphoma) | 7-Dehydrocholesterol | Promotes proliferation/survival by suppressing ferroptosis. | Not specified | semanticscholar.org |

| Melanoma Cells | 7-Dehydrocholesterol | Reduces cell growth and viability. | Not specified | unina.it |

| Cortical Neural Precursors | 7-DHC-Derived Oxysterols (e.g., DHCEO) | Depletes the precursor pool, thus inhibiting long-term proliferation. | Induces premature neurogenesis (differentiation). | elifesciences.org |

Dihydrocholesterol in Health and Disease Pathogenesis

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the separation and identification of sterols, including dihydrocholesterol. nih.govaocs.org It is often used for the quantitative analysis of cholestanol (B8816890) in plasma to diagnose conditions like CTX. nih.gov High-performance liquid chromatography (HPLC) is another common method used for the quantification of this compound and other sterols in various samples, including milk. fishersci.finih.gov For enhanced sensitivity in complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. researchgate.netresearchgate.net

Spectroscopic Methods

Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or HPLC, is essential for the structural elucidation and sensitive detection of this compound. aocs.orgresearchgate.net The electron impact (EI) ionization method in GC-MS provides characteristic fragmentation patterns that are useful for identifying sterols. aocs.org

Therapeutic and Biotechnological Potential of Dihydrocholesterol Research

Chromatography Methods

Gas Chromatography (GC): GC is a common and effective method for the analysis of phytosterols, including dihydrocholesterol. aocs.org It is often combined with mass spectrometry (GC-MS) for enhanced identification and quantification. aocs.org this compound itself is frequently used as an internal standard in the GC analysis of other sterols. aocs.org

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and determination of free and esterified forms of sterols like 7-dehydrocholesterol (B119134). nih.gov A two-step HPLC system has been developed for the precise measurement of free and esterified 7-dehydrocholesterol in skin samples. nih.gov

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of this compound and its derivatives. nih.govchemicalbook.comchemicalbook.com

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for the detection and quantification of this compound and its precursors. mdpi.comnih.govnih.gov Tandem mass spectrometry (LC-MS/MS) is considered the "gold standard" for the quantitative measurement of related vitamin D metabolites. d-nb.info

Immunoassays

While not as commonly detailed for this compound itself in the provided context, immunoassays are a potential, though not explicitly cited, method for the detection of related biomarkers, given their widespread use in clinical diagnostics for other molecules.

Future Directions and Emerging Research Areas

Unraveling the Full Spectrum of Dihydrocholesterol-Derived Oxysterol Biological Activities

Oxysterols, the oxidized derivatives of cholesterol and its precursors, are now recognized as bioactive molecules with diverse physiological and pathological roles. While research has extensively focused on cholesterol-derived oxysterols, the biological activities of oxysterols derived from this compound's immediate precursor, 7-dehydrocholesterol (B119134) (7-DHC), are an area of growing interest. nih.govnih.govnih.gov

Recent studies have shown that 7-DHC is highly susceptible to free radical oxidation, leading to a complex mixture of oxysterols. nih.govelifesciences.orgacs.org Preliminary findings suggest that these 7-DHC-derived oxysterols are not inert byproducts but possess potent biological activities. For instance, in vitro studies using the Neuro2a cell line have demonstrated that a mixture of these oxysterols can reduce cell viability in a dose- and time-dependent manner, with some compounds active at sub-micromolar concentrations. nih.govnih.govacs.org This reduction in cell survival is attributed to a combination of decreased cell proliferation and induced differentiation. nih.gov

Furthermore, there is evidence that these oxysterols may play a role in the pathophysiology of neurodevelopmental disorders like Smith-Lemli-Opitz syndrome (SLOS), where 7-DHC levels are elevated. nih.govnih.govelifesciences.org It is hypothesized that the accumulation of 7-DHC-derived oxysterols could contribute to the neurological defects observed in SLOS by, for example, promoting premature differentiation of neural precursor cells. elifesciences.orgbiorxiv.org One specific 7-DHC-derived oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been shown to activate the glucocorticoid receptor and downstream signaling pathways, leading to premature neurogenesis. elifesciences.org

Future research should focus on systematically identifying and characterizing the individual oxysterols derived from the this compound pathway and elucidating their specific biological effects. Investigating their impact on various cell types, signaling pathways, and their potential contribution to the pathology of neurodegenerative and developmental diseases will be crucial. nih.govbiologists.comresearchgate.net

Comprehensive Investigation of this compound's Role in Immune Modulation

The interplay between cholesterol metabolism and the immune system is a well-established field of study. portlandpress.com Emerging evidence suggests that intermediates of the cholesterol biosynthetic pathway, including the this compound precursor 7-DHC, have significant immunomodulatory functions. epa.govnih.govresearchgate.net

Recent studies have revealed that upon viral infection, macrophages downregulate the expression of 7-dehydrocholesterol reductase (DHCR7), the enzyme that converts 7-DHC to cholesterol. epa.govnih.govresearchgate.net This reduction in DHCR7 activity leads to an accumulation of 7-DHC, which in turn enhances the production of type I interferons (IFN-I), key antiviral cytokines. epa.govnih.govresearchgate.net The proposed mechanism involves the activation of AKT3, which then phosphorylates and activates the transcription factor IRF3, a critical regulator of IFN-I production. epa.govnih.gov This suggests that targeting DHCR7 could be a potential therapeutic strategy to boost the innate immune response against viral infections. epa.govresearchgate.net

Furthermore, 7-DHC is the precursor to vitamin D3, a potent immunomodulator. kuleuven.bemdpi.combcsrj.comfrontiersin.org Vitamin D3, in its active form 1α,25-dihydroxyvitamin D3, can suppress both cellular and humoral immunity and has shown potential in preventing autoimmune diseases in animal models. kuleuven.be The vitamin D receptor is expressed in various immune cells, and its activation can modulate their function, promoting a more tolerogenic state. frontiersin.orgnih.gov

Future research is needed to fully understand the intricate mechanisms by which this compound and its precursors modulate immune cell function. This includes investigating the direct effects of these sterols on different immune cell populations, their influence on cytokine production and signaling, and their role in the context of various inflammatory and autoimmune diseases.

Advanced Structural Biology Studies of DHCR7 and Associated Enzymes

The enzyme 7-dehydrocholesterol reductase (DHCR7) is central to the final step of cholesterol biosynthesis, catalyzing the conversion of 7-dehydrocholesterol to cholesterol. sinobiological.commedlineplus.govwikipedia.orggenecards.org Mutations in the DHCR7 gene are the cause of Smith-Lemli-Opitz syndrome (SLOS), a severe developmental disorder. medlineplus.govjefferson.edu Understanding the three-dimensional structure of DHCR7 and other enzymes in the this compound metabolic pathway is critical for elucidating their function and the molecular basis of related diseases.

DHCR7 is a transmembrane protein located in the endoplasmic reticulum. wikipedia.orggenecards.orgmdpi.com While its gene has been characterized and numerous disease-causing mutations identified, a high-resolution crystal structure of the human enzyme has remained elusive. mdpi.comnih.govnews-medical.net Computational modeling has been employed to predict the structure of DHCR7 and the potential impact of mutations on its folding and function. mdpi.comnews-medical.net These models suggest that pathogenic mutations are often located in transmembrane and ligand-binding regions. mdpi.com

Future efforts in structural biology should prioritize obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of human DHCR7 and its orthologs. Such structures would provide invaluable insights into its catalytic mechanism, substrate binding, and the conformational changes induced by disease-causing mutations. This knowledge would be instrumental in designing targeted therapies for SLOS and other conditions where DHCR7 activity is dysregulated. Furthermore, structural studies of other enzymes involved in the broader metabolic network will be essential for a complete understanding of this compound metabolism.

Systems Biology Approaches to this compound Metabolic Networks

The metabolism of this compound is not an isolated pathway but is intricately connected with a larger network of metabolic and signaling pathways. nih.gov A systems biology approach, which integrates experimental data with computational modeling, is essential to unravel the complexity of these interactions and understand the dynamic behavior of the entire network. nih.gov

The interplay between cholesterol and vitamin D synthesis, both of which utilize the this compound precursor 7-DHC, is a prime example of the need for a systems-level perspective. nih.govnih.gov The balance between these two pathways is tightly regulated, and disruptions can have significant physiological consequences. nih.gov For instance, cholesterol itself can feedback-inhibit DHCR7, thereby shunting 7-DHC towards vitamin D production. nih.gov

Future research should focus on developing comprehensive systems biology models of the this compound metabolic network. These models would integrate genomic, transcriptomic, proteomic, and metabolomic data to simulate and predict how the network responds to various perturbations, such as genetic mutations or pharmacological interventions. This approach will be crucial for identifying key regulatory nodes and potential therapeutic targets within the network. researchgate.net

Translational Research: From Bench to Clinical Applications of this compound Knowledge

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. The growing understanding of this compound's role in health and disease presents several opportunities for translational research. ui.ac.idescholarship.org

One promising area is the development of novel diagnostic tools. For example, the elevated levels of 7-DHC in individuals with SLOS have led to the exploration of using hair analysis as a non-invasive method for diagnosis. avantiresearch.com Further research is needed to validate and standardize such methods for clinical use.

Another key area for translational research is the development of new therapeutic strategies. The finding that inhibiting DHCR7 can enhance the antiviral immune response suggests that DHCR7 inhibitors could be developed as novel antiviral drugs. researchgate.net Similarly, a deeper understanding of the role of 7-DHC-derived oxysterols in neurodevelopment could lead to new treatments for the neurological symptoms of SLOS. elifesciences.org Furthermore, the immunomodulatory properties of the this compound pathway could be harnessed to develop therapies for autoimmune diseases. kuleuven.be Gene therapy is also being considered as a potential treatment for genetic disorders affecting this pathway. swan.ac.uk

The table below summarizes some of the key research findings and their potential translational implications:

| Research Finding | Potential Translational Application |

| Elevated 7-dehydrocholesterol in Smith-Lemli-Opitz Syndrome (SLOS) avantiresearch.com | Development of non-invasive diagnostic tests using biomarkers like 7-DHC in hair. avantiresearch.com |

| DHCR7 inhibition enhances antiviral immunity epa.govresearchgate.net | Development of DHCR7 inhibitors as a new class of antiviral therapeutics. researchgate.net |

| 7-DHC-derived oxysterols affect neurogenesis elifesciences.orgbiorxiv.org | Targeting oxysterol pathways to ameliorate neurological defects in SLOS. elifesciences.org |

| This compound pathway's role in immune modulation portlandpress.comkuleuven.be | Development of therapies for autoimmune and inflammatory diseases. kuleuven.be |

| 7-DHC is a precursor to vitamin D3 nih.govresearchgate.netacs.org | Topical application of 7-dehydrocholesterol-vitamin D3 complex for skin conditions like xerosis. ui.ac.id |

| 7-DHC accumulation confers a pro-survival function in cancer cells nih.gov | Targeting 7-DHC metabolism as a potential anti-cancer strategy. nih.gov |

Q & A

Q. What is the biochemical role of dihydrocholesterol in cholesterol metabolism?